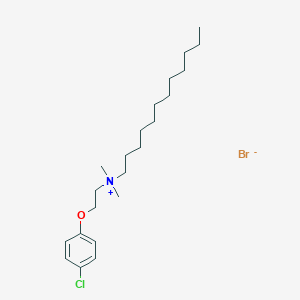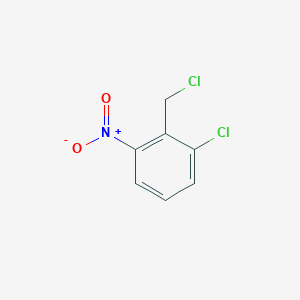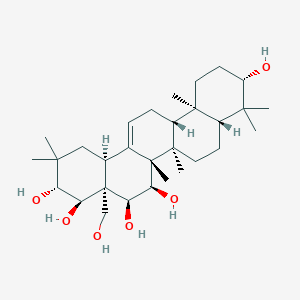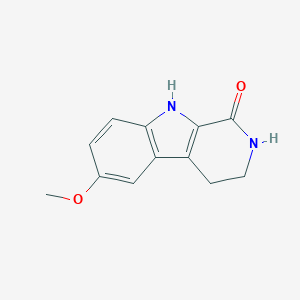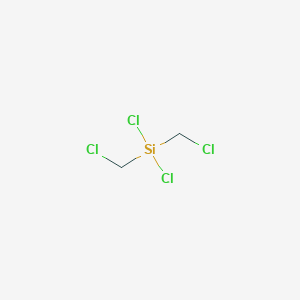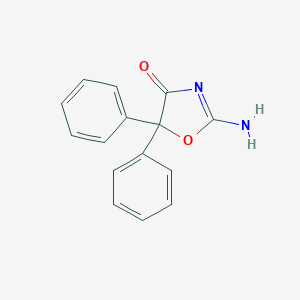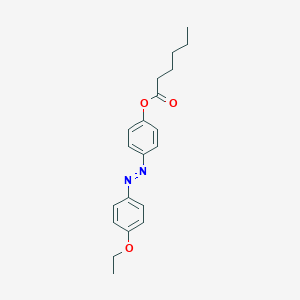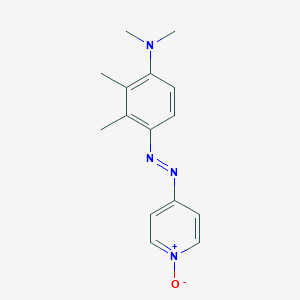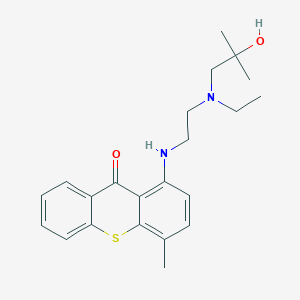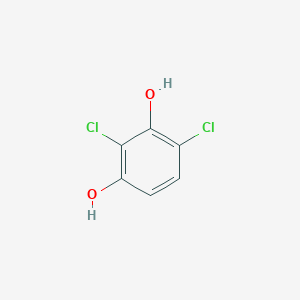
2,4-Dichlorobenzene-1,3-diol
描述
2,4-Dichlorobenzene-1,3-diol is an organic compound with the molecular formula C6H4Cl2O2. It is a derivative of benzene, where two chlorine atoms and two hydroxyl groups are substituted at the 2, 4, 1, and 3 positions, respectively.
作用机制
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
生化分析
Biochemical Properties
It is known that chlorinated benzenes can be degraded by certain bacterial species via hydroxylation, where chlorine atoms are replaced by hydroxyl groups to form catechol . This process involves enzymes such as dioxygenase and dehydrogenase .
Cellular Effects
Other chlorobenzenes have been found to affect mainly the liver and kidneys when exposed to high doses .
Molecular Mechanism
It is known that chlorobenzenes can undergo electrophilic aromatic substitution reactions . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Metabolic Pathways
It is known that chlorobenzenes can be metabolized by certain bacterial species via hydroxylation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzene-1,3-diol typically involves the chlorination of resorcinol (benzene-1,3-diol). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. The process can be summarized as follows:
Starting Material: Resorcinol (benzene-1,3-diol)
Reagent: Chlorine gas (Cl2)
Solvent: A suitable solvent such as acetic acid or water
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to control the rate of chlorination.
The reaction proceeds via electrophilic aromatic substitution, where chlorine acts as the electrophile, and the hydroxyl groups on the benzene ring direct the chlorination to the ortho and para positions relative to the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound .
化学反应分析
Types of Reactions
2,4-Dichlorobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydroxybenzene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as ammonia (NH3) or alkyl halides (R-X) in the presence of a base.
Major Products
Oxidation: Formation of 2,4-dichloro-1,3-benzoquinone.
Reduction: Formation of 2,4-dihydroxybenzene.
Substitution: Formation of 2,4-diaminobenzene or 2,4-dialkylbenzene derivatives.
科学研究应用
2,4-Dichlorobenzene-1,3-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the additional hydroxyl group at the 3 position.
2,4-Dichlorobenzene-1,3-diamine: Similar structure but with amine groups instead of hydroxyl groups.
2,4-Dichlorobenzene-1,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxyl groups.
Uniqueness
2,4-Dichlorobenzene-1,3-diol is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2,4-dichlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBSPRUZZLSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937164 | |
| Record name | 2,4-Dichlorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16606-61-4 | |
| Record name | 2,4-Dichlororesorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcinol, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


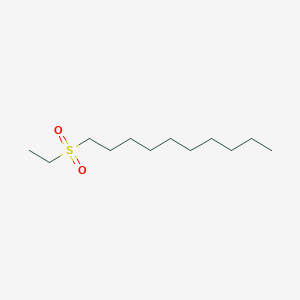
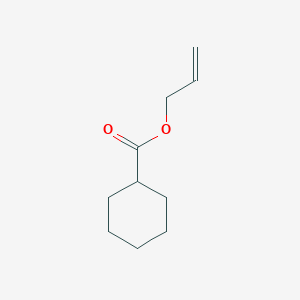
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
